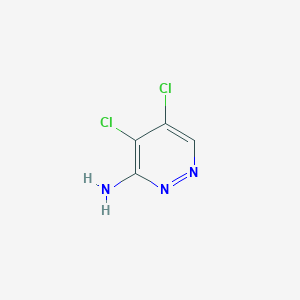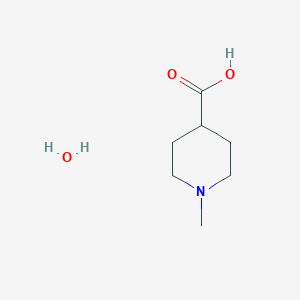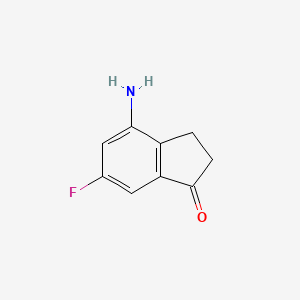![molecular formula C7H11N3O B11918876 2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one](/img/structure/B11918876.png)
2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one is a heterocyclic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of nitrogen atoms within the ring system, which imparts distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one typically involves cyclization reactions. One efficient method includes the reaction of appropriate amines with cyclic ketones under controlled conditions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity. For example, the use of specific catalysts and solvents can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring systems under appropriate conditions.
Scientific Research Applications
2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. The nitrogen atoms within the ring structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one can be compared with other spirocyclic compounds such as:
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: This compound is an intermediate in the synthesis of pharmaceuticals like Irbesartan.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity, this compound shares a similar core structure but differs in functional groups.
1,4,9-Triazaspiro[5.5]undecan-2-one: This derivative is studied for its potential as a METTL3 inhibitor.
Each of these compounds has unique properties and applications, highlighting the versatility of spirocyclic structures in chemical research.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C7H11N3O/c1-5-9-6(11)7(10-5)2-3-8-4-7/h8H,2-4H2,1H3,(H,9,10,11) |
InChI Key |
FKUAFFFWFLYUCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2(CCNC2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11918813.png)
![6-Butyl-2-azaspiro[3.3]heptane](/img/structure/B11918818.png)
![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11918822.png)


![2H-Indeno[5,6-D]oxazole](/img/structure/B11918832.png)


![4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol](/img/structure/B11918851.png)

![6-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918882.png)
![2-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918888.png)
